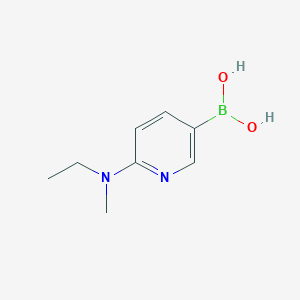

6-(Ethyl(methyl)amino)pyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Ethyl(methyl)amino)pyridine-3-boronic acid, also known as EMAPB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMAPB is a small molecule that contains a pyridine ring, an amino group, and a boronic acid moiety.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

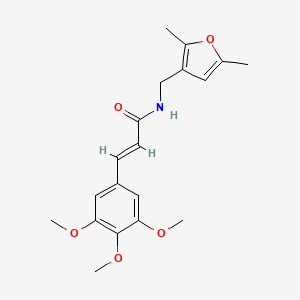

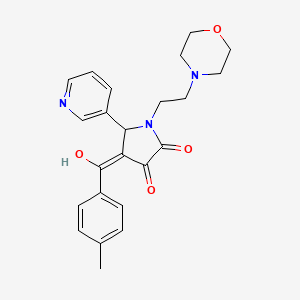

Synthesis of 3-Acyltetramic Acids : One study discusses the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. The process involves condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation, with boron trifluoride playing a role as a Lewis acid (Jones et al., 1990).

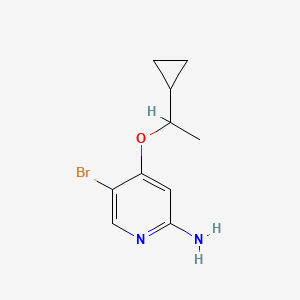

Phosphine-Catalyzed Annulation : Another research mentions the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, producing tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Synthesis of Amine-Alkyl(N-ethylcarbamoyl) Boranes : This study focuses on the preparation of amine-alkyl(N-ethylcarbamoyl) boranes, which are analogues of amino acids like leucine, isoleucine, and phenylalanine (Mills et al., 1991).

Applications in Pharmaceutical and Material Science

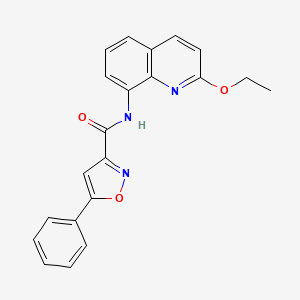

Suzuki–Miyaura Borylation in API Synthesis : The palladium-catalyzed Suzuki–Miyaura borylation reaction is significant in the pharmaceutical industry for preparing various active agents. This research explores the role of boronic acid and esters in this context (Sanghavi et al., 2022).

Complexes of Boron with Nitrogen-Containing Compounds : The study reports on tris(pentafluorophenyl)boron reacting with nitrogen-containing compounds, which is crucial for understanding the catalytic activity in polymerization of olefins (Focante et al., 2006).

Electroluminescent Devices with Boron-Containing Materials : This research highlights the synthesis of a boron bis(4-n-butyl-phenyl)phenyleneamine compound and its use in fabricating efficient single-layer electroluminescent devices, demonstrating the material's potential in the field of electronics (Zhang et al., 2006).

Lewis Acid Behavior of Borazines and Aminoboranes : The study discusses the Lewis acid behavior of certain borazines and aminoboranes with nitrogen-containing bases such as pyridine, which is relevant in understanding complex stability and reaction stoichiometry (Lappert & Srivastava, 1967).

Eigenschaften

IUPAC Name |

[6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-3-11(2)8-5-4-7(6-10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKVWUYTASLJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethyl(methyl)amino)pyridine-3-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)

![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)

![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)

![5-((3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764347.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2764354.png)

![1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2764365.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)